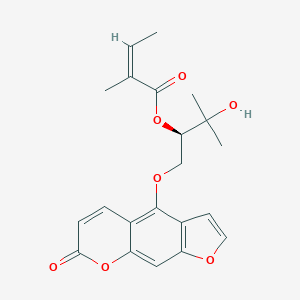

Ostruthol

Description

This compound has been reported in Cicerbita alpina, Angelica tschimganica, and other organisms with data available.

Properties

CAS No. |

642-08-0 |

|---|---|

Molecular Formula |

C21H22O7 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-4-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C21H22O7/c1-5-12(2)20(23)28-17(21(3,4)24)11-26-19-13-6-7-18(22)27-16(13)10-15-14(19)8-9-25-15/h5-10,17,24H,11H2,1-4H3/b12-5-/t17-/m1/s1 |

InChI Key |

WXULKGXQMWVWMP-OMLDUKLJSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |

Canonical SMILES |

CC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The In Vivo Odyssey of Osthole: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthole, a natural coumarin derivative primarily found in the fruits of Cnidium monnieri (L.) Cuss., has garnered significant scientific interest for its diverse pharmacological activities.[1] However, its therapeutic potential is intrinsically linked to its behavior within a biological system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Osthole, summarizing key quantitative data, detailing experimental methodologies, and visualizing its metabolic fate. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Osthole is crucial for the design of future preclinical and clinical studies and for the development of novel drug delivery strategies to enhance its bioavailability and therapeutic efficacy.

Pharmacokinetic Profile

Osthole exhibits a pharmacokinetic profile characterized by moderate absorption, rapid and extensive metabolism, and a consequently short half-life, which collectively contribute to its low oral bioavailability.[2][3]

Absorption

Following oral administration, Osthole is absorbed from the gastrointestinal tract, with studies in rat models indicating a passive diffusion process across the intestinal epithelium.[4] The peak plasma concentration (Cmax) is typically reached within 1 to 2 hours (Tmax).[3][5] However, the extent of absorption is limited by its poor water solubility and rapid first-pass metabolism in the gut and liver.[2][6]

Distribution

Once absorbed, Osthole is rapidly distributed to various tissues.[2] Studies in rats have shown its presence in the heart, liver, spleen, lungs, and kidneys.[7]

Metabolism

Osthole undergoes extensive Phase I and Phase II metabolism, primarily in the liver. This rapid biotransformation is a major contributor to its low systemic exposure.

Excretion

The metabolites of Osthole are primarily excreted in the urine.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Osthole from in vivo studies in rats. These data highlight the variability in pharmacokinetic profiles depending on the formulation and co-administered substances.

Table 1: Pharmacokinetic Parameters of Osthole in Rats Following Oral Administration

| Formulation | Dose (Osthole) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| Fructus Cnidii Extract | 10 g/kg (extract) | 0.776 ± 0.069 | 1.0 ± 0.3 | 3.69 ± 0.6 (AUC0-t) | 3.6 ± 0.6 | [5] |

| Pure Osthole | 130 mg/kg | 0.7271 ± 0.00206 | - | 5.3529 ± 0.0706 | 3.6998 ± 0.0755 | [3] |

| Pure Osthole | 75 mg/kg | 0.114 ± 0.027 | - | 0.63 ± 0.12 (AUC0→t) | - | [3] |

| Bushen Yizhi (BSYZ) Extract | 15 mg/kg | 0.313 ± 0.043 | - | 2.42 ± 0.20 (AUC0→t) | - | [3] |

Table 2: Effect of Co-administered Substances on Osthole Pharmacokinetics in Rats

| Co-administered Substance | Change in Cmax | Change in AUC | Reference |

| Synthetic Borneol | ↑ 92.630% | ↑ 104.708% (AUC0-∞) | [9][10] |

| (+)-Borneol | ↑ 51.769% | ↑ 78.167% (AUC0-∞) | [9][10] |

| (-)-Borneol | ↑ 271.289% | ↑ 167.786% (AUC0-∞) | [9][10] |

Metabolism of Osthole

Osthole is extensively metabolized through Phase I and Phase II reactions, leading to the formation of numerous metabolites.[9]

Phase I Metabolism

Phase I reactions of Osthole primarily involve oxidation and reduction of the parent molecule. The main pathways include:

-

Hydroxylation: Addition of hydroxyl groups to the coumarin ring or the isopentenyl side chain.

-

Demethylation: Removal of the methyl group from the methoxy group at the 7-position, forming the metabolite osthenol.

-

Hydrogenation and Dehydrogenation: Saturation or desaturation of the double bond in the isopentenyl side chain.

-

Epoxidation: Formation of an epoxide on the coumarin ring.[8]

Studies using human and rat liver microsomes have identified cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP1A2, and CYP2C9/2C11 , as the major enzymes responsible for the oxidative metabolism of Osthole.[3][11][12] Osthole has also been shown to induce the expression of CYP1A2, CYP2E1, and CYP2C11 in rats. There is also evidence that Osthole can inhibit the activity of CYP2C9 and CYP2C11.[3][11]

Phase II Metabolism

Phase I metabolites, as well as the parent Osthole, can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary Phase II pathways are:

-

Glucuronidation: Conjugation with glucuronic acid.

While glucuronidation is a significant metabolic pathway for Osthole, the specific UDP-glucuronosyltransferase (UGT) isoforms involved have not yet been fully elucidated in the available literature.

Identified Metabolites

A substantial number of Osthole metabolites have been identified in in vivo studies. In one study, 18 metabolites were detected in rat urine.[8] Another study identified 41 metabolites in mice in vitro and in vivo.[9] Some of the key identified metabolites include:

-

Desmethyl-osthol (Osthenol)

-

Hydroxylated ostholes

-

Dehydro-osthols

-

Glucuronide and sulfate conjugates of the above metabolites.[2][5]

Visualization of Metabolic and Experimental Pathways

Metabolic Pathway of Osthole

The following diagram illustrates the major metabolic transformations of Osthole.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical experimental workflow for investigating the pharmacokinetics of Osthole in a rat model.

Experimental Protocols

This section provides an overview of the methodologies employed in the in vivo pharmacokinetic and metabolism studies of Osthole.

Animal Models

-

Species: Sprague-Dawley (SD) and Wistar rats are the most commonly used species for pharmacokinetic studies of Osthole.[4][7] Kunming mice have been used for metabolism studies.[9]

-

Housing and Care: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[9][13] For pharmacokinetic studies, animals are often fasted overnight before drug administration.[13]

Drug Administration

-

Route: Oral gavage is the most common route of administration to mimic the intended clinical use.[5][7] Intravenous administration is used to determine absolute bioavailability.[1]

-

Vehicle: Due to its poor water solubility, Osthole is often suspended or dissolved in vehicles such as corn oil or a mixture containing ethanol, polyethylene glycol, and water.[9]

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points from sites such as the suborbital vein or tail vein.[5][14] The total volume of blood collected is kept within ethical guidelines, typically not exceeding 1% of the animal's body weight in a 24-hour period for multiple sampling.[15]

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.[5]

-

Urine and Feces: For metabolism studies, animals may be housed in metabolic cages to allow for the collection of urine and feces over a 24-hour period.[9]

Sample Analysis

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard analytical techniques for the quantification of Osthole and its metabolites in biological matrices.[5][8]

-

HPLC Method Example:

-

Sample Preparation:

-

Metabolite Identification: UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is a powerful tool for the structural elucidation of unknown metabolites.[8][9]

Signaling Pathways and Pharmacological Implications

While the direct regulation of Osthole's metabolism by specific signaling pathways is an area for further research, its pharmacological effects are known to be mediated through various signaling cascades. These include the PI3K/Akt, Wnt/β-catenin, and MAPK pathways.[16][17] The interplay between Osthole's metabolism and its pharmacological activity is an important consideration. For instance, some metabolites of Osthole may also possess biological activity, contributing to its overall therapeutic effect.[2] Conversely, the rapid metabolism of Osthole to inactive metabolites can limit its efficacy.

Conclusion and Future Directions

The in vivo pharmacokinetic profile of Osthole is characterized by rapid metabolism and low bioavailability. Its biotransformation is complex, involving a multitude of Phase I and Phase II reactions mediated by various enzymes, including CYPs. This comprehensive understanding of Osthole's ADME properties is essential for the rational design of future studies.

Future research should focus on:

-

Identifying the specific UGT isoforms responsible for Osthole glucuronidation.

-

Investigating the potential for drug-drug interactions , given Osthole's effects on CYP enzymes.

-

Elucidating the signaling pathways that regulate the expression of Osthole-metabolizing enzymes.

-

Developing novel drug delivery systems (e.g., nanoparticles, liposomes) to improve the oral bioavailability and therapeutic efficacy of Osthole.

By addressing these knowledge gaps, the full therapeutic potential of this promising natural compound can be harnessed for the benefit of human health.

References

- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Pharmacokinetic Characteristics and Metabolites of Osthole [actanp.hebeinu.edu.cn]

- 3. Frontiers | Review on the protective activity of osthole against the pathogenesis of osteoporosis [frontiersin.org]

- 4. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of osthol and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osthol | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comparative study of pharmacokinetics and tissue distribution of osthole in rats after oral administration of pure osthole and Libanotis buchtormensis supercritical extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic map of osthole and its effect on lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Osthole inhibited the activity of CYP2C9 in human liver microsomes and influenced indomethacin pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic activation and hepatic cytotoxicity of osthole mediated by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.unsw.edu.au [research.unsw.edu.au]

- 14. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 15. research.charlotte.edu [research.charlotte.edu]

- 16. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lar.fsu.edu [lar.fsu.edu]

The Multifaceted Biological Activities of Osthole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cuss., has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities.[1] Chemically known as 7-methoxy-8-(3-methyl-2-butenyl)coumarin, osthole and its synthesized derivatives have demonstrated potent anticancer, anti-inflammatory, and neuroprotective properties, among others. This technical guide provides a comprehensive overview of the biological activities of osthole and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Osthole and its derivatives exhibit significant cytotoxic effects against a wide range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data on Anticancer Activities

The in vitro anticancer efficacy of osthole and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process. The following table summarizes the IC50 values of osthole in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 16.23 (as part of a study on apoptosis) | Not Specified | [2] |

| NCI-H460 | Lung Cancer | 50-200 (range of effective concentrations) | 48 | [3] |

| HeLa | Cervical Cancer | 40-240 (range of effective concentrations) | 24 or 48 | [4] |

| JEC | Endometrial Cancer | 100 | 48 | [5] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 122.35 ± 11.63 | 24 | |

| FaDu | Head and Neck Squamous Cell Carcinoma | 93.36 ± 8.71 | 48 |

Experimental Protocol: MTT Assay for Cell Viability in A549 Lung Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

A549 human lung cancer cells

-

Osthole

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in 96-well plates at a density of 5x10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight to allow for cell attachment.[6]

-

Treatment: Prepare various concentrations of osthole (e.g., 12.5-200 µM) in the culture medium.[6] Remove the old medium from the wells and add 100 µL of the osthole-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve osthole, typically DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1][3]

-

Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals.[1][3][7]

-

Absorbance Measurement: Shake the plates for 10 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition by Osthole

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Osthole has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[5][8][9]

Osthole inhibits the PI3K/Akt signaling pathway.

Anti-inflammatory Activities

Osthole and its derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activities

The anti-inflammatory activity of osthole derivatives has been evaluated by measuring their ability to inhibit the production of inflammatory markers such as Interleukin-6 (IL-6).

| Compound | Assay | IC50 (µM) | Cell Line | Reference |

| Osthole | IL-6 Inhibition | ~146.24 (calculated based on 32x less active than 7m) | RAW264.7 | [4] |

| Derivative 7m | IL-6 Inhibition | 4.57 | RAW264.7 | [4] |

Experimental Protocol: Western Blot for NF-κB Signaling in HeLa Cells

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the detection of proteins involved in the NF-κB signaling pathway in HeLa cells treated with osthole.

Materials:

-

HeLa cells

-

Osthole

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat HeLa cells with osthole at desired concentrations and for a specific duration. Wash cells with ice-cold PBS and then lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, p-IκBα, IκBα) overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Densitometry analysis can be performed to quantify the relative expression levels of the target proteins.

Signaling Pathway: NF-κB Inhibition by Osthole

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Osthole has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[12]

Osthole inhibits the NF-κB signaling pathway.

Neuroprotective Activities

Osthole has demonstrated significant neuroprotective effects in various models of neurological damage, including traumatic brain injury (TBI) and cerebral ischemia/reperfusion injury.

Experimental Protocol: In Vivo Traumatic Brain Injury (TBI) Model

The weight-drop model is a commonly used method to induce TBI in rodents to study the pathophysiology of the injury and evaluate the efficacy of potential neuroprotective agents.

Materials:

-

Adult male Sprague-Dawley rats

-

Osthole

-

Anesthetic (e.g., isoflurane or pentobarbital sodium)

-

Stereotaxic frame

-

Weight-drop device

-

Surgical instruments

Procedure:

-

Animal Preparation: Acclimatize the rats for at least one week before the experiment. Anesthetize the rat and fix its head in a stereotaxic frame.

-

Surgical Procedure: Make a midline scalp incision to expose the skull. A craniotomy is performed over the desired brain region (e.g., the parietal cortex).

-

TBI Induction: A weight (e.g., 40 g) is dropped from a specific height (e.g., 20 cm) onto the exposed dura mater through the craniotomy, causing a focal brain injury.

-

Osthole Administration: Administer osthole intraperitoneally at different doses (e.g., 10, 20, and 40 mg/kg) 30 minutes before the induction of TBI.[13] A sham group undergoes the same surgical procedure without the weight drop, and a vehicle group receives the vehicle solution instead of osthole.

-

Neurological Assessment: Evaluate neurological deficits at various time points post-injury (e.g., 24 hours) using a standardized neurological severity score.

-

Histological and Biochemical Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for histological analysis (e.g., to measure infarct volume and neuronal loss) and biochemical assays (e.g., to measure markers of oxidative stress and apoptosis).[13][14]

Conclusion

Osthole and its derivatives represent a promising class of natural compounds with diverse and potent biological activities. Their anticancer, anti-inflammatory, and neuroprotective effects are well-documented and are mediated through the modulation of key signaling pathways such as PI3K/Akt and NF-κB. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these multifaceted molecules. Further research, including preclinical and clinical studies, is warranted to fully elucidate their efficacy and safety for the treatment of various human diseases.

References

- 1. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel osthole derivatives exerting anti-inflammatory effect on DSS-induced ulcerative colitis and LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Osthole suppresses the proliferation and induces apoptosis via inhibiting the PI3K/AKT signaling pathway of endometrial cancer JEC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Osthole inhibits the PI3K/AKT signaling pathway via activation of PTEN and induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of osthole pretreatment against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotection of Osthole against Cerebral Ischemia/Reperfusion Injury through an Anti-apoptotic Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Osthole Signaling Pathways in Neuroprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin derivative extracted from plants of the Apiaceae family, such as Cnidium monnieri, has garnered significant attention for its diverse pharmacological activities.[1] Among these, its neuroprotective effects are particularly promising for the development of novel therapeutics against neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the core signaling pathways modulated by osthole to confer neuroprotection. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of osthole's mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of the molecular cascades.

Osthole's neuroprotective properties are multifaceted, encompassing the promotion of neurogenesis, inhibition of neuroinflammation, and attenuation of oxidative stress.[1] These effects are mediated through the modulation of several key intracellular signaling pathways, including the PI3K/Akt, Nrf2, MAPK/NF-κB, Notch, BDNF/Trk, and Wnt/β-catenin pathways.[1] A thorough understanding of these pathways is crucial for the rational design of osthole-based therapies and the identification of novel drug targets.

PI3K/Akt Signaling Pathway: Promoting Neuronal Survival

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and apoptosis.[1] Osthole has been shown to activate this pathway, thereby protecting neurons from various insults.[2]

Activation of the PI3K/Akt pathway by osthole leads to the phosphorylation and activation of Akt.[2] Activated Akt, in turn, phosphorylates and inactivates downstream pro-apoptotic proteins, such as GSK-3β, and promotes the expression of anti-apoptotic proteins like Bcl-2.[3][4] This cascade ultimately inhibits the mitochondrial apoptotic pathway and enhances neuronal survival.[3]

Diagram of the PI3K/Akt Signaling Pathway Activated by Osthole

Caption: Osthole activates the PI3K/Akt pathway, promoting neuronal survival.

Quantitative Data: Osthole's Effect on PI3K/Akt Pathway Components

| Experimental Model | Osthole Concentration | Measured Parameter | Result | Reference |

| Glutamate-treated HT22 cells | 0-10 µM | Cell Viability | Dose-dependent increase | [2] |

| Glutamate-treated HT22 cells | 10 µM | p-Akt protein levels | Significant increase | [2] |

| Traumatic Brain Injury (rats) | 40 mg/kg | Bcl-2/Bax ratio | Significant increase | [5] |

| Cerebral Ischemia/Reperfusion (rats) | 40 mg/kg | Cleaved caspase-3 levels | Significant decrease | [3] |

Experimental Protocol: Western Blot for p-Akt and Akt

This protocol is a generalized procedure based on common practices cited in the literature.[2]

-

Cell Culture and Treatment: Plate HT22 hippocampal cells and culture until 70-80% confluency. Induce neurotoxicity with glutamate for a specified duration. Treat cells with varying concentrations of osthole or vehicle control.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the p-Akt levels to total Akt.

Nrf2 Signaling Pathway: Combating Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6] Osthole has been shown to activate the Nrf2 pathway, thereby protecting neurons from oxidative damage.[6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by osthole, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7]

Diagram of the Nrf2 Signaling Pathway Activated by Osthole

Caption: Osthole activates the Nrf2 pathway to combat oxidative stress.

Quantitative Data: Osthole's Effect on Nrf2 Pathway and Oxidative Stress Markers

| Experimental Model | Osthole Concentration | Measured Parameter | Result | Reference |

| LPS-induced BV2 cells | 40 µM | p-Nrf2 protein expression | Significant increase | [6] |

| LPS-induced BV2 cells | 40 µM | HO-1 protein expression | Significant increase | [6] |

| Aβ-overexpressing fruit flies | - | Superoxide Dismutase (SOD) activity | Rescued | [6] |

| Traumatic Brain Injury (rats) | 40 mg/kg | Malondialdehyde (MDA) level | Significant reduction | [5] |

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

This protocol is a generalized procedure based on common practices.[8][9]

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with an oxidative stressor (e.g., H₂O₂) with or without osthole pre-treatment.

-

Staining: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative ROS levels.

MAPK/NF-κB Signaling Pathway: Attenuating Neuroinflammation

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in the inflammatory response.[1] Osthole has been demonstrated to inhibit these pathways, thereby reducing neuroinflammation.[1][10]

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the MAPK pathways (including p38 and JNK) are activated, leading to the activation of the transcription factor NF-κB.[11][12] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[13] Osthole can inhibit the phosphorylation of p38 and JNK, and prevent the nuclear translocation of NF-κB, thus suppressing the production of inflammatory mediators.[10]

Diagram of MAPK/NF-κB Signaling Pathway Inhibition by Osthole

Caption: Osthole inhibits the MAPK/NF-κB pathway to reduce neuroinflammation.

Quantitative Data: Osthole's Effect on MAPK/NF-κB Pathway Components

| Experimental Model | Osthole Concentration | Measured Parameter | Result | Reference |

| LPS-stimulated macrophages | - | TNF-α expression | Inhibited | [10] |

| LPS-stimulated macrophages | - | Phosphorylation of p38 and JNK1/2 | Inhibited | [10] |

| Traumatic Brain Injury (mice) | - | IL-6, IL-1β, TNF-α levels | Lowered | [13] |

| Scratch-injured SH-SY5Y cells | - | NF-κB translocation | Blocked | [13] |

Experimental Protocol: Immunofluorescence for NF-κB Nuclear Translocation

This is a generalized protocol based on common laboratory practices.[13]

-

Cell Culture and Treatment: Grow microglial cells (e.g., BV2) on coverslips. Stimulate with LPS in the presence or absence of osthole.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer. Incubate with a primary antibody against the p65 subunit of NF-κB. Wash and incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.

Notch Signaling Pathway: Promoting Neurogenesis

The Notch signaling pathway is crucial for the regulation of neural stem cell (NSC) proliferation and differentiation.[14][15][16][17] Osthole has been found to activate this pathway, thereby promoting neurogenesis.[14]

Activation of the Notch receptor by its ligand leads to the cleavage and release of the Notch intracellular domain (NICD).[15] NICD then translocates to the nucleus and forms a complex with the transcription factor RBPJ, leading to the expression of target genes such as Hes1.[15][17] Hes1 is a transcriptional repressor that inhibits the expression of pro-neural genes, thereby maintaining the NSC pool and promoting their proliferation.[15][17]

Diagram of the Notch Signaling Pathway Activated by Osthole

Caption: Osthole activates the Notch pathway to promote neural stem cell proliferation.

Quantitative Data: Osthole's Effect on Notch Signaling and Neurogenesis

| Experimental Model | Osthole Treatment | Measured Parameter | Result | Reference |

| Mechanical Brain Injury (mice) | - | Notch 1 and Hes 1 mRNA expression | Upregulated | [14] |

| Mechanical Brain Injury (mice) | - | Number of neurons in hippocampus | Increased | [14] |

| Alzheimer's Disease Model (NSCs) | - | NSC proliferation | Enhanced | [18] |

Experimental Protocol: Immunohistochemistry for Neuronal Markers

This is a generalized protocol based on common laboratory practices.[14]

-

Tissue Preparation: Perfuse the animal and fix the brain tissue in 4% paraformaldehyde. Cryoprotect the brain in sucrose solutions and section using a cryostat.

-

Immunostaining: Permeabilize the tissue sections and block with a suitable blocking solution. Incubate with a primary antibody against a neuronal marker (e.g., NeuN). Wash and incubate with a fluorescently labeled secondary antibody.

-

Imaging: Mount the sections and visualize using a confocal microscope.

-

Quantification: Count the number of positively stained cells in specific brain regions (e.g., hippocampus) to assess neurogenesis.

BDNF/TrkB Signaling Pathway: Enhancing Synaptic Plasticity

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a vital role in neuronal survival, differentiation, and synaptic plasticity.[1][19][20] Osthole has been shown to upregulate the expression of BDNF and activate the BDNF/TrkB signaling pathway.[1]

Binding of BDNF to TrkB leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][20] A key downstream target is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, promotes the expression of genes involved in synaptic plasticity and neuronal survival.[21][22][23][24]

Diagram of the BDNF/TrkB Signaling Pathway Activated by Osthole

Caption: Osthole activates the BDNF/TrkB pathway to enhance synaptic plasticity.

Quantitative Data: Osthole's Effect on BDNF/TrkB Pathway Components

| Experimental Model | Osthole Treatment | Measured Parameter | Result | Reference |

| Review | - | BDNF, TrkB, CREB protein expression | Upregulated | [1] |

Experimental Protocol: ELISA for BDNF Measurement

This is a generalized protocol based on common laboratory practices.

-

Sample Preparation: Collect brain tissue or cell culture supernatant after osthole treatment. Homogenize the tissue or centrifuge the supernatant to remove debris.

-

ELISA Procedure: Use a commercially available BDNF ELISA kit. Add standards and samples to the antibody-coated microplate.

-

Incubation and Detection: Follow the kit's instructions for incubation with detection antibody and substrate.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of BDNF in the samples.

Wnt/β-catenin Signaling Pathway: Modulating Neurogenesis and Apoptosis

The Wnt/β-catenin signaling pathway is a highly conserved pathway that regulates cell fate, proliferation, and differentiation, including in the nervous system.[18][25][26] Osthole has been shown to activate this pathway, contributing to its neuroprotective effects.[18]

In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing GSK-3β) and targeted for degradation.[25] Activation of the Wnt pathway by osthole leads to the inhibition of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[18][25] In the nucleus, β-catenin acts as a transcriptional co-activator to promote the expression of genes involved in NSC proliferation and neuronal differentiation, while also inhibiting apoptosis.[18]

Diagram of the Wnt/β-catenin Signaling Pathway Activated by Osthole

Caption: Osthole activates the Wnt/β-catenin pathway to promote neurogenesis.

Quantitative Data: Osthole's Effect on Wnt/β-catenin Pathway Components

| Experimental Model | Osthole Treatment | Measured Parameter | Result | Reference |

| Alzheimer's Disease Model (NSCs) | - | β-catenin levels | Increased | [18] |

| Alzheimer's Disease Model (NSCs) | - | NSC differentiation into neurons | Enhanced | [18] |

| Alzheimer's Disease Model (NSCs) | - | Apoptosis | Suppressed | [18] |

Experimental Protocol: Cell Proliferation Assay (MTS)

This is a generalized protocol based on common laboratory practices.[27]

-

Cell Seeding: Seed neural stem cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with different concentrations of osthole or vehicle control for the desired duration.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell proliferation rate as a percentage of the control group.

Conclusion and Future Perspectives

Osthole demonstrates significant neuroprotective potential through the modulation of multiple, interconnected signaling pathways. Its ability to concurrently promote neuronal survival, combat oxidative stress, attenuate neuroinflammation, and enhance neurogenesis makes it a compelling candidate for the development of therapies for a range of neurodegenerative disorders.

This in-depth technical guide has provided a detailed overview of the core signaling pathways influenced by osthole, supported by quantitative data and experimental methodologies. The provided diagrams offer a clear visual representation of these complex molecular interactions.

Future research should focus on further elucidating the crosstalk between these pathways and identifying the direct molecular targets of osthole. Moreover, well-designed preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into effective therapeutic strategies for patients suffering from neurodegenerative diseases. The continued investigation of osthole's multifaceted neuroprotective mechanisms will undoubtedly pave the way for novel and effective treatments.

References

- 1. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Osthole ameliorates glutamate-induced toxicity in HT22 cells via activating PI3K/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection of Osthole against Cerebral Ischemia/Reperfusion Injury through an Anti-apoptotic Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of osthole pretreatment against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osthole Antagonizes Microglial Activation in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docta.ucm.es [docta.ucm.es]

- 8. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress markers: specificity and measurement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osthole regulates inflammatory mediator expression through modulating NF-κB, mitogen-activated protein kinases, protein kinase C, and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Microglia/Macrophages Activation and TLR4/NF-κB/MAPK Pathway in Distraction Spinal Cord Injury-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Osthole promotes endogenous neural stem cell proliferation and improved neurological function through Notch signaling pathway in mice acute mechanical brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Essential Roles of Notch Signaling in Maintenance of Neural Stem Cells in Developing and Adult Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Essential roles of Notch signaling in maintenance of neural stem cells in developing and adult brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Osthole promotes neuronal differentiation and inhibits apoptosis via Wnt/β-catenin signaling in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BDNF down-regulates neurotrophin responsiveness, TrkB protein and TrkB mRNA levels in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Hyperphosphorylation of CREB in human dopaminergic neurons: a kinetic study of cellular distribution of total CREB and phospho-CREB following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Spatiotemporal dynamics of CREB phosphorylation: transient versus sustained phosphorylation in the developing striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Molecular Basis of Wnt/β-Catenin Signaling Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Activation of Wnt signaling rescues neurodegeneration and behavioral impairments induced by beta-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Osthole as an Immunomodulatory Agent: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cusson, has a long history in traditional Chinese medicine. Modern pharmacological studies have identified it as a potent bioactive compound with a broad spectrum of activities, including significant immunomodulatory and anti-inflammatory effects.[1][2][3][4][5] This document provides a comprehensive technical overview of osthole's mechanisms of action as an immunomodulatory agent. It details its effects on critical signaling pathways, its influence on various immune cell populations, and standardized experimental protocols for its evaluation. Quantitative data from key studies are summarized in tabular form to facilitate analysis and comparison. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory therapeutics.

Core Immunomodulatory Mechanisms of Action

Osthole exerts its immunomodulatory effects by targeting several key intracellular signaling pathways that are fundamental to the inflammatory response.[6] Its pleiotropic action involves the suppression of pro-inflammatory cascades and the promotion of regulatory or anti-inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Osthole has been shown to be a potent inhibitor of this pathway.[2][7][8][9] The primary mechanism involves preventing the degradation of the inhibitory protein IκB-α.[7][10][11] By blocking the phosphorylation of IκB-α, osthole prevents its ubiquitination and subsequent degradation, which keeps the NF-κB p65 subunit sequestered in the cytoplasm.[7][12] This action effectively blocks the translocation of p65 into the nucleus, thereby downregulating the transcription of a host of pro-inflammatory genes.[7][8] Consequently, osthole treatment leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[7][11][12][13]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation.[6] Experimental evidence demonstrates that osthole can suppress the activation of this pathway.[2][14] Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and JNK1/2 in response to inflammatory stimuli like LPS.[1][15] By blocking the activation of these kinases, osthole prevents the downstream signaling events that lead to the production of inflammatory mediators.[6][16] Some studies also report an inhibitory effect on the Erk1/2 pathway.[17]

Suppression of the JAK-STAT Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, playing a key role in immunity and cell proliferation.[6][18] Osthole has been demonstrated to suppress this pathway, particularly the JAK2/STAT3 axis.[6][19] It acts by decreasing the phosphorylation of both JAK2 and its downstream target STAT3.[19][20] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of STAT3-responsive genes.[21] This mechanism has been implicated in osthole's anti-inflammatory and anti-cancer activities.[16][18][19][21][22]

References

- 1. Osthole treatment ameliorates Th2-mediated allergic asthma and exerts immunomodulatory effects on dendritic cell maturation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Review on the protective activity of osthole against the pathogenesis of osteoporosis [frontiersin.org]

- 5. Review on the protective activity of osthole against the pathogenesis of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Osthole Attenuates Macrophage Activation in Experimental Asthma by Inhibitingthe NF-ĸB/MIF Signaling Pathway [frontiersin.org]

- 9. Anti-asthmatic activity of osthole in an ovalbumin-induced asthma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osthole inhibits intimal hyperplasia by regulating the NF-κB and TGF-β1/Smad2 signalling pathways in the rat carotid artery after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Osthole Regulates Secretion of Pro-Inflammatory Cytokines and Expression of TLR2 and NF-κB in Normal Human Keratinocytes and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. An Inhibitory Role of Osthole in Rat MSCs Osteogenic Differentiation and Proliferation via Wnt/β-Catenin and Erk1/2-MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The potential roles of JAK/STAT signaling in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Osthole suppresses prostate cancer progression by modulating PRLR and the JAK2/STAT3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Osthole attenuated cytotoxicity induced by 6-OHDA in SH-SY5Y cells through inhibition of JAK/STAT and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Osthole inhibits the progression of human gallbladder cancer cells through JAK/STAT3 signal pathway both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Osthole inhibits the progression of human gallbladder cancer cells through JAK/STAT3 signal pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Osteogenic Potential of Osthole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive examination of Osthole, a natural coumarin compound, and its promising role as an anabolic agent in bone formation. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, and outlines the standard experimental protocols used to evaluate its efficacy.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. While current treatments often focus on anti-resorptive agents that inhibit bone breakdown, there is a significant need for anabolic agents that actively promote new bone formation. Osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one), a coumarin derivative extracted from medicinal plants like Cnidium monnieri, has emerged as a compound of interest for its potent osteogenic properties.[1][2] Numerous in vitro and in vivo studies have demonstrated its ability to stimulate osteoblast differentiation and enhance bone regeneration, making it a potential candidate for future osteoporosis therapies and fracture healing applications.[3][4] This document synthesizes the current understanding of Osthole's osteogenic potential.

Molecular Mechanism of Action: Key Signaling Pathways

Osthole exerts its pro-osteogenic effects by modulating several critical intracellular signaling pathways that govern osteoblast differentiation and function. The primary mechanisms involve the activation and crosstalk of the Wnt/β-catenin, Bone Morphogenetic Protein (BMP), Mitogen-Activated Protein Kinase (MAPK), and cAMP/CREB signaling pathways.

Wnt/β-catenin and BMP Signaling Axis

The most well-documented mechanism is Osthole's ability to activate the canonical Wnt/β-catenin pathway.[1] This activation is a critical upstream event that leads to the increased expression of Bmp2.[5]

-

Wnt/β-catenin Activation: Osthole promotes the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression.[1][6]

-

BMP-2 Upregulation: The Bmp2 gene promoter contains TCF/LEF response elements, making it a direct downstream target of β-catenin.[5] Studies have confirmed that Osthole's activation of β-catenin signaling leads to a significant increase in BMP-2 transcription and protein expression.

-

BMP/Smad Signaling: The newly synthesized BMP-2 protein then acts in an autocrine/paracrine manner, binding to its receptors (BMPR) on the osteoblast surface. This triggers the phosphorylation of Smad1/5/8 proteins, which then form a complex with Smad4 and translocate to the nucleus to regulate the expression of key osteogenic transcription factors.[1][7]

-

Crosstalk: Genetic deletion of either β-catenin or Bmp2 has been shown to abolish the stimulatory effects of Osthole on osteoblast differentiation, confirming that Osthole acts through a coordinated β-catenin-BMP signaling axis. Evidence suggests that BMP-2 acts downstream of β-catenin in this cascade.

MAPK and cAMP/CREB Pathways

Osthole also influences other signaling cascades that converge to promote the expression of essential osteogenic regulators.

-

MAPK Pathway: Osthole has been shown to induce the phosphorylation of p38 MAPK and Extracellular signal-regulated kinase (ERK1/2), which are known to play roles in osteoblast differentiation.[2] The activation of p38 signaling appears to be dependent on BMP-2, while ERK1/2 activation is only partially dependent on it.[2]

-

cAMP/CREB Pathway: Mechanistic studies reveal that Osthole can elevate intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then moves to the nucleus to enhance the transcription of target genes, including the critical osteoblast transcription factor, Osterix.[3][4]

The convergence of these pathways on master transcription factors like Runx2 and Osterix amplifies the osteogenic signal, leading to robust differentiation and matrix mineralization.[9][10]

Quantitative Data on Osteogenic Effects

The pro-osteogenic activity of Osthole has been quantified in numerous studies, demonstrating a consistent dose-dependent enhancement of osteoblast differentiation and function.

Table 1: Summary of In Vitro Osteogenic Effects of Osthole

| Cell Type | Osthole Concentration | Parameter Measured | Result (vs. Control) | Citation(s) |

| Primary Rat Osteoblasts | 10 µM (10⁻⁵ mol/l) | ALP Activity | 1.52-fold increase | [1] |

| Primary Rat Osteoblasts | 10 µM (10⁻⁵ mol/l) | Osteocalcin Secretion | 2.74-fold increase | [1] |

| Primary Rat Osteoblasts | 10 µM (10⁻⁵ mol/l) | Calcium Deposition | 2.0-fold increase | [1] |

| Primary Rat Osteoblasts | 10 µM (10⁻⁵ mol/l) | Bmp-2 mRNA | 1.68-fold increase | [1] |

| Primary Rat Osteoblasts | 10 µM (10⁻⁵ mol/l) | Runx2 mRNA | 1.83-fold increase | [1] |

| Primary Rat Osteoblasts | 10 µM (10⁻⁵ mol/l) | Osterix mRNA | 2.31-fold increase | [1] |

| Primary Mouse Osteoblasts | 10 - 100 µM | Osteocalcin mRNA | Up to 13-fold increase | [11] |

| MC3T3-E1 Cells | 50 - 100 µM | Mineralization (ARS Staining) | Dramatic increase | [3] |

| Human PDLSCs & JBMMSCs | 10 µM (10⁻⁵ m/L) | ALP Activity | Significant promotion | [12] |

Table 2: Summary of In Vivo Bone Formation Effects of Osthole

| Animal Model | Osthole Dosage & Administration | Key Findings | Citation(s) |

| Ovariectomized (OVX) Rat | 9 mg/kg (oral, 5 days/week for 4 weeks) | Prevented cancellous bone loss in the femoral neck. | [1] |

| Ovariectomized (OVX) Rat | 5 mg/kg/day | Significantly increased Bone Mineral Density (BMD) and improved biomechanical properties. | [1] |

| Mouse Calvarial Injection | Local Injection | Significantly increased new bone formation on the calvarial surface. | [11] |

| Mouse Femoral Fracture | Oral Gavage | Enhanced fracture repair and increased bone strength. | [3] |

Experimental Protocols

Standardized cell-based assays are crucial for evaluating the osteogenic potential of compounds like Osthole. The general methodologies for key experiments are outlined below.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

-

Cell Culture: Plate osteoblastic cells in multi-well plates and culture until confluent. Treat with various concentrations of Osthole in an osteogenic induction medium.

-

Cell Lysis: After a defined period (e.g., 3-7 days), wash cells with Phosphate-Buffered Saline (PBS) and lyse them using a suitable buffer (e.g., 0.1% Triton X-100 in Tris buffer).[13]

-

Enzymatic Reaction: Add the cell lysate to a solution containing p-nitrophenyl phosphate (pNPP), a colorimetric substrate.[14] ALP in the lysate will dephosphorylate pNPP to p-nitrophenol, which is yellow.

-

Quantification: Stop the reaction with NaOH and measure the absorbance at 405 nm using a spectrophotometer.[14][15] Normalize the ALP activity to the total protein content of the lysate, determined by a BCA assay.[14]

Alizarin Red S (ARS) Staining for Mineralization

ARS staining detects calcium deposits, a hallmark of terminal osteoblast differentiation and bone matrix formation.

-

Cell Culture: Culture and treat cells as described above, but for a longer duration (e.g., 14-21 days) to allow for matrix mineralization.

-

Fixation: Wash the cell monolayer with PBS and fix the cells with 4% paraformaldehyde or 95% ethanol for 15-20 minutes.[16][17]

-

Staining: Rinse with deionized water and add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, incubating for 20-45 minutes at room temperature.[17][18]

-

Washing & Visualization: Gently wash multiple times with deionized water to remove excess stain.[17] The calcium phosphate nodules in the extracellular matrix will stain bright orange-red and can be visualized and photographed using a microscope.[18]

-

Quantification (Optional): To quantify mineralization, the stain can be eluted from the matrix using 10% acetic acid or 100 mM cetylpyridinium chloride, and the absorbance of the eluate is measured at ~405-562 nm.[16]

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of key osteogenic marker genes.

-

RNA Extraction: After treating cells for a specified time (e.g., 4-7 days), lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: Perform real-time PCR using the synthesized cDNA, a fluorescent dye (like SYBR Green), and specific primers for target genes (e.g., Runx2, Osterix, ALP, Osteocalcin (OCN), Col1a1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[10][19][20]

-

Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.[10]

Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[21][22] Quantify total protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[21][22]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies specific to the proteins of interest (e.g., β-catenin, p-ERK, Runx2, ALP).[21] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][23] Use a loading control like β-actin to ensure equal protein loading.

Conclusion and Future Directions

The collective evidence strongly supports the osteogenic potential of Osthole, positioning it as a compelling candidate for development as an anabolic agent for bone-related disorders. Its mechanism of action, centered on the potent activation of the Wnt/β-catenin-BMP signaling axis, provides a robust molecular basis for its observed effects. The quantitative data from both in vitro and in vivo models consistently demonstrate its efficacy in promoting osteoblast differentiation, matrix mineralization, and overall bone formation.

However, one study has reported inhibitory effects of Osthole on the proliferation and differentiation of rat mesenchymal stem cells (MSCs) via blocking Wnt/β-catenin and Erk1/2-MAPK signaling.[24] This highlights the importance of considering cell type and experimental conditions.

Future research should focus on optimizing drug delivery systems to enhance bioavailability, conducting long-term safety and efficacy studies in larger animal models, and ultimately translating these promising preclinical findings into clinical trials for the treatment of osteoporosis and the acceleration of fracture healing.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on the protective activity of osthole against the pathogenesis of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osthole Enhances Osteogenesis in Osteoblasts by Elevating Transcription Factor Osterix via cAMP/CREB Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Wnt/β-catenin signaling activates bone morphogenetic protein 2 expression in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt/β-catenin signaling activates bone morphogenetic protein 2 expression in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osthole Stimulates Osteoblast Differentiation and Bone Formation by Activation of β-Catenin–BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]

- 15. drmillett.com [drmillett.com]

- 16. Alizarin red S (AR-S) staining and mineralization assays [bio-protocol.org]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubcompare.ai [pubcompare.ai]

- 22. CHNQD-00603 Promotes Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells by the miR-452-3p-Mediated Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. An Inhibitory Role of Osthole in Rat MSCs Osteogenic Differentiation and Proliferation via Wnt/β-Catenin and Erk1/2-MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sources and Extraction Methods of Natural Osthole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the natural sources of Osthole and the methodologies for its extraction. It is designed to be a valuable resource for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Natural Sources of Osthole

Osthole, a coumarin derivative, is found in a variety of medicinal plants. The primary and most commercially significant source is the dried and mature fruit of Cnidium monnieri (L.) Cusson, commonly known as Fructus Cnidii, which contains the highest concentration of this compound.[1][2][3] Osthole is also present in other plants, primarily within the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][4]

Key plant sources of Osthole include:

-

Cnidium monnieri : The seeds are the most common source for commercial extraction.[1][3]

-

Angelica pubescens : This plant is another notable source of Osthole.[1][4][5][6]

-

Peucedanum praeruptorum Dunn: The roots of this plant contain Osthole among other bioactive compounds.[1][7][8][9]

-

Other Genera : Osthole can also be found in plants from the genera Archangelica, Cachrys, Selinum, Ferula, Heracleum, Libanotis, Petroselinum, Pastinaca, Pimpinella, Prangos, and Seseli (Apiaceae family), as well as Citrus, Clausena, Feronia, Flindersia, Haplophyllum, Limonia, Melicope, Micromelum, Murraya, Myrtopsis, Pentaceras, Phebalium, Pilocarpus, Poncirus, Skimmia, Thamnosma, and Ticorea (Rutaceae family).[1][2][4] It has also been reported in some species of the Compositae and Leguminosae families.[1][2]

Extraction Methodologies of Osthole

A variety of techniques are employed for the extraction of Osthole from its natural sources, ranging from traditional solvent-based methods to modern, more efficient technologies.

This conventional method involves the use of organic solvents to extract Osthole from the plant matrix. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final product.

Experimental Protocol: Soxhlet Extraction

-

Sample Preparation : The plant material (e.g., fruits of Cnidium monnieri) is dried and ground into a fine powder to increase the surface area for extraction.

-

Apparatus Setup : A Soxhlet extractor is set up with a round-bottom flask, the extractor body containing a thimble with the powdered plant material, and a condenser.

-

Solvent Selection : Solvents such as ethanol (95% or 70%), methanol, or petroleum ether are commonly used.[1][10]

-

Extraction Process : The solvent in the flask is heated to its boiling point. The solvent vapor travels to the condenser, where it liquefies and drips back onto the plant material in the thimble, gradually filling the extractor body.

-

Siphoning and Re-extraction : Once the solvent reaches a specific level, it is siphoned back into the round-bottom flask, carrying the extracted Osthole. This cycle is repeated multiple times to ensure thorough extraction.

-

Solvent Recovery : After the extraction is complete, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude Osthole extract.[11]

UAE utilizes high-frequency sound waves to accelerate the extraction process by disrupting the plant cell walls and enhancing mass transfer.[12][13][14]

Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation : The dried and powdered plant material is accurately weighed.

-

Solvent Mixture : The powdered material is mixed with a suitable solvent (e.g., 73.18% ethanol) in an extraction vessel.[1]

-

Ultrasonic Application : The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

-

Parameter Optimization : Key parameters such as ultrasonic temperature (e.g., 64.63 °C), time (e.g., 45.33 minutes), and power are optimized to maximize the extraction yield.[1]

-

Filtration and Concentration : The extract is separated from the solid residue by filtration, and the solvent is removed under reduced pressure to yield the crude Osthole.

MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

Experimental Protocol: Microwave-Assisted Extraction

-

Sample Preparation : The powdered plant material is placed in a microwave-transparent vessel.

-

Solvent Addition : A suitable solvent is added to the vessel.

-

Microwave Irradiation : The vessel is subjected to microwave irradiation at a controlled power and for a specific duration.

-

Temperature and Pressure Control : The temperature and pressure inside the vessel are monitored and controlled to prevent degradation of the target compound.

-

Post-Extraction Processing : After cooling, the extract is filtered, and the solvent is evaporated to obtain the crude Osthole.

SFE, particularly with carbon dioxide (SC-CO2), is a green and highly selective extraction method that utilizes the unique properties of supercritical fluids.[15][16][17]

Experimental Protocol: Supercritical CO2 Extraction

-

Sample Preparation : The plant material is dried and ground to a uniform particle size.

-

Extractor Loading : The ground material is packed into the extraction vessel.

-

System Pressurization and Heating : The system is pressurized with CO2 and heated to bring the CO2 to its supercritical state (above its critical temperature and pressure). A co-solvent like ethanol may be added to enhance the extraction of moderately polar compounds like Osthole.[18]

-

Extraction : The supercritical CO2 flows through the plant material, dissolving the Osthole.

-

Separation : The pressure and/or temperature is reduced in a separator vessel, causing the CO2 to lose its solvating power and precipitate the extracted Osthole.

-

Collection : The purified Osthole is collected from the separator. The CO2 can be recycled and reused in the process.

Quantitative Data on Osthole Extraction

The yield of Osthole varies significantly depending on the extraction method and the specific parameters used. The following table summarizes some reported yields and conditions for the extraction of Osthole from Cnidium monnieri.

| Extraction Method | Process and Conditions | Osthole Yield/Content | Reference |

| Organic Solvent Extraction | 6 times volume of 95% ethanol, extract 1.5 h × 3 times, then 5 times (v/g) of water | 95.74% (Extraction Yield) | [1] |

| Organic Solvent Extraction | Methanol solvent reflux, 1-hour extraction, 14:1 liquid-solid ratio, 64°C, 75.8% methanol | 14.66% (Average Extraction Rate) | [19] |

| Ultrasound-Assisted Extraction | 20.67 times volume of 73.18% ethanol, ultrasonic temperature: 64.63 °C, ultrasonic time: 45.33 h | 98.7% (Extraction Yield) | [1] |

| Ultrasound combined with Surfactant Extraction | 2 times volume of 95% ethanol, surfactant amount: 0.756%, ultrasonic power: 260 W, ultrasonic time: 110 min | 70.3% (Extraction Yield) | [1] |

| Response Surface Methodology Optimized Extraction | Sample/solvent ratio: 1500 mg/10 ml; extraction time: 30.3 min; methanol concentration: 97.7% | 15.0 mg/g dried sample | [20][21][22] |

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for Osthole extraction.

Caption: A generalized workflow for the extraction of Osthole.

Caption: A schematic diagram of the Supercritical Fluid Extraction (SFE) process.

References

- 1. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osthole: A Promising Natural Coumarin Derivative with Diverse Therapeutic Applications_Chemicalbook [chemicalbook.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. scispace.com [scispace.com]

- 5. Osthole: an overview of its sources, biological activities, and modification development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osthole: A Medicinally Privileged Natural Compound with its Therapeutic Potential | Bentham Science [benthamscience.com]

- 7. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Cnidium Monnieri Extract & Osthole - Sangherb [sangherb.com]

- 11. CN101948459A - Method for extracting osthole from traditional Chinese medicine fructus cnidii - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. sciforum.net [sciforum.net]

- 16. Research Portal [bia.unibz.it]

- 17. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Economic and facile extraction and analysis of osthole in Fructus cnidii for large-scale production - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Optimization of extraction conditions for osthol, a melanogenesis inhibitor from Cnidium monnieri fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Osthole's Role in Regulating Cellular Apoptosis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri, has demonstrated a wide spectrum of pharmacological activities, including significant anticancer effects[1][2]. A growing body of evidence indicates that a primary mechanism of its antitumor action is the induction of cellular apoptosis in various cancer cell lines[3][4]. This technical guide provides an in-depth examination of the molecular pathways and mechanisms through which Osthole regulates programmed cell death. We will dissect the core signaling cascades, present quantitative data from key studies, provide detailed experimental protocols for reproducing and extending these findings, and visualize complex interactions through signaling and workflow diagrams.

Core Mechanisms of Osthole-Induced Apoptosis

Osthole orchestrates apoptosis through a multi-targeted approach, influencing several critical signaling pathways. The primary mechanisms involve the inhibition of pro-survival pathways like PI3K/Akt, modulation of the intrinsic mitochondrial pathway via the Bcl-2 family of proteins, generation of reactive oxygen species (ROS), and influence on other pathways such as MAPK and Inhibitor of Apoptosis (IAP) proteins.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Osthole has been consistently shown to inhibit this pathway, thereby promoting apoptosis[5][6][7].

The mechanism involves the downregulation of key proteins such as PI3K and phosphorylated Akt (p-Akt), while total Akt levels often remain unchanged[5][6]. In some cases, Osthole's effect is mediated by the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway[8][9]. This inhibition leads to downstream effects, including the modulation of Bcl-2 family proteins and a reduction in cell survival signals. Studies in intrahepatic cholangiocarcinoma, esophageal squamous cell carcinoma, and endometrial cancer have all highlighted the critical role of PI3K/Akt inhibition in Osthole-induced apoptosis[5][8][9].

Caption: Osthole inhibits the PI3K/Akt survival pathway.

Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[10]. Osthole induces apoptosis by altering the balance between these proteins, favoring a pro-apoptotic state[11][12].